
EverFluor FL Prazosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EverFluor FL Prazosin is a high-affinity, green-fluorescent probe specifically designed for the α1-adrenergic receptor. It is widely used in live cell imaging and flow cytometry due to its ability to bind selectively to these receptors. This compound is particularly valuable in research involving cellular signaling and receptor dynamics.
Preparation Methods
The synthesis of EverFluor FL Prazosin involves the conjugation of prazosin, an α1-adrenergic receptor antagonist, with a fluorescent dye. The synthetic route typically includes:
Step 1: Synthesis of prazosin through a series of organic reactions, including the formation of the quinazoline ring and subsequent functionalization.
Step 2: Conjugation of prazosin with a fluorescent dye, such as BODIPY, under controlled conditions to ensure high yield and purity. Industrial production methods focus on optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize efficiency and scalability.
Chemical Reactions Analysis
EverFluor FL Prazosin undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the functional groups attached to the prazosin moiety.
Substitution: The compound can undergo substitution reactions, particularly at the quinazoline ring, leading to the formation of derivatives with different properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
EverFluor FL Prazosin has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study receptor-ligand interactions and cellular signaling pathways.
Biology: Employed in live cell imaging to visualize the distribution and dynamics of α1-adrenergic receptors.
Medicine: Utilized in pharmacological studies to investigate the effects of drugs targeting α1-adrenergic receptors.
Industry: Applied in the development of diagnostic tools and assays for receptor activity
Mechanism of Action
EverFluor FL Prazosin exerts its effects by binding to α1-adrenergic receptors, which are G protein-coupled receptors involved in the regulation of vascular tone and blood pressure. The binding of this compound to these receptors inhibits their activity, leading to vasodilation and a decrease in blood pressure . The fluorescent dye component allows for the visualization of receptor binding and internalization in live cells.
Comparison with Similar Compounds
EverFluor FL Prazosin is unique due to its high affinity and specificity for α1-adrenergic receptors, combined with its fluorescent properties. Similar compounds include:
BODIPY FL Prazosin: Another fluorescent probe for α1-adrenergic receptors with similar properties.
EverFluor FL Verapamil: A fluorescent probe for verapamil, used in studies of drug transport across the blood-retinal barrier
Quinacrine: A compound used in lysosomal trapping studies, though it targets different cellular components.
This compound stands out due to its specific application in studying α1-adrenergic receptors and its utility in live cell imaging and flow cytometry.
Properties
CAS No. |
175799-93-6 |
|---|---|
Molecular Formula |
C28H32BF2N7O3 |
Molecular Weight |
563.41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


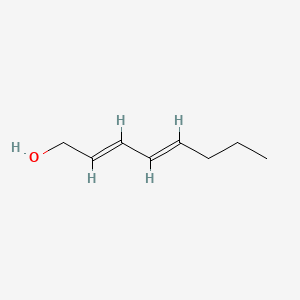
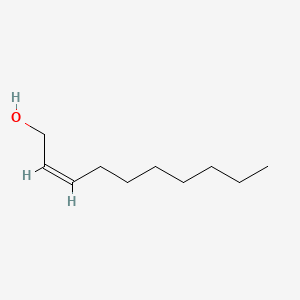
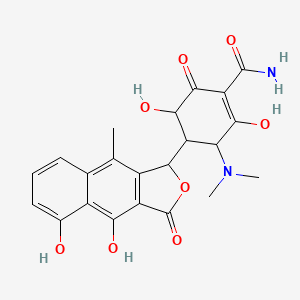
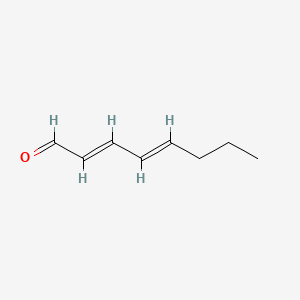
![4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid;5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid](/img/structure/B1147781.png)

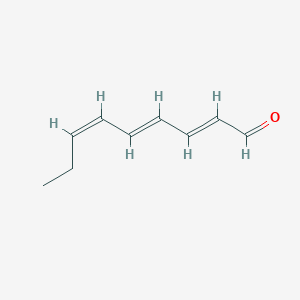
![methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B1147784.png)

